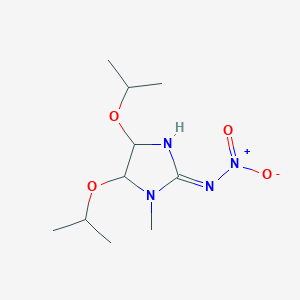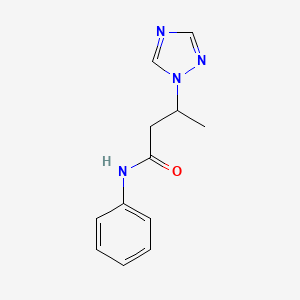![molecular formula C21H18N4O B6071702 5-phenyl-2-[(2-phenylethyl)amino]pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6071702.png)
5-phenyl-2-[(2-phenylethyl)amino]pyrido[2,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-phenyl-2-[(2-phenylethyl)amino]pyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has attracted significant attention from the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmaceuticals. This compound belongs to the pyrido[2,3-d]pyrimidine family and is a potent inhibitor of several enzymes.
Mecanismo De Acción
The mechanism of action of 5-phenyl-2-[(2-phenylethyl)amino]pyrido[2,3-d]pyrimidin-4(3H)-one involves its binding to the active site of the target enzyme. The compound forms hydrogen bonds and other interactions with the amino acid residues in the active site, leading to the inhibition of enzyme activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-phenyl-2-[(2-phenylethyl)amino]pyrido[2,3-d]pyrimidin-4(3H)-one depend on the specific enzyme that is inhibited. Inhibition of tyrosine kinases can lead to the suppression of cell growth and proliferation, while inhibition of protein kinase C can lead to the induction of apoptosis. These effects have potential applications in the treatment of cancer and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-phenyl-2-[(2-phenylethyl)amino]pyrido[2,3-d]pyrimidin-4(3H)-one in lab experiments is its potency as an enzyme inhibitor. This allows for the use of lower concentrations of the compound, reducing the risk of toxicity and other side effects. However, one limitation is the potential for off-target effects, where the compound may also inhibit other enzymes that are not the intended target.
Direcciones Futuras
There are several future directions for research involving 5-phenyl-2-[(2-phenylethyl)amino]pyrido[2,3-d]pyrimidin-4(3H)-one. One direction is the development of more potent and selective inhibitors for specific enzymes. Another direction is the investigation of the compound's potential as a therapeutic agent in animal models and clinical trials. Additionally, the use of computational methods to predict the compound's binding affinity and selectivity could aid in the design of more effective inhibitors.
Métodos De Síntesis
The synthesis of 5-phenyl-2-[(2-phenylethyl)amino]pyrido[2,3-d]pyrimidin-4(3H)-one involves several steps. The starting material is 2-aminopyridine, which is treated with acetic anhydride to form the corresponding N-acetyl derivative. The N-acetyl derivative is then reacted with 2-phenylethylamine in the presence of a catalyst to form the desired product.
Aplicaciones Científicas De Investigación
5-phenyl-2-[(2-phenylethyl)amino]pyrido[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its potential applications in medicinal chemistry. It has been found to be a potent inhibitor of several enzymes, including tyrosine kinases, cyclin-dependent kinases, and protein kinase C. These enzymes play a crucial role in various cellular processes such as cell growth, differentiation, and apoptosis. Inhibition of these enzymes can lead to the development of new drugs for the treatment of cancer, Alzheimer's disease, and other diseases.
Propiedades
IUPAC Name |
5-phenyl-2-(2-phenylethylamino)-3H-pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c26-20-18-17(16-9-5-2-6-10-16)12-14-22-19(18)24-21(25-20)23-13-11-15-7-3-1-4-8-15/h1-10,12,14H,11,13H2,(H2,22,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUAFDIZICOOSMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC3=NC=CC(=C3C(=O)N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![isopropyl 2-[(4-chloro-3-nitrobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B6071626.png)
![1-(4-ethyl-1-piperazinyl)-3-(4-{[(2-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6071633.png)
![ethyl 1-[3-(2,3-dihydro-1H-inden-5-yloxy)-2-hydroxypropyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B6071637.png)

![7-chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptan-6-ol](/img/structure/B6071658.png)


![4-[4-(1-piperidinylcarbonyl)phenoxy]-1-(tetrahydro-3-thienyl)piperidine](/img/structure/B6071692.png)
![3-(4-fluorophenyl)-2-methyl-7-[3-(4-morpholinyl)propyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6071700.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B6071710.png)
![2-[4-(3-methylbenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6071715.png)
![2-[(1-allyl-5-benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B6071720.png)
![5-amino-3-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}[1,2,4]triazolo[4,3-a]pyrimidin-7-ol](/img/structure/B6071728.png)